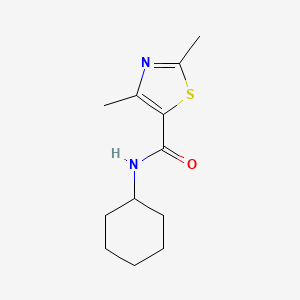![molecular formula C23H32N2O4 B5970508 2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is known for its unique spirocyclic structure, which allows it to interact with biological targets in a specific and selective manner. In 5]decan-6-one.
Mécanisme D'action
The mechanism of action of 2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to interact with biological targets such as enzymes and receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. This compound has been found to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have several biochemical and physiological effects. This compound has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique spirocyclic structure, which allows it to interact with biological targets in a specific and selective manner. Another advantage is its potential use as a therapeutic agent in the treatment of various diseases. However, a limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
For the study of 2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one include further exploration of its mechanism of action and its potential use as a therapeutic agent in the treatment of various diseases. In addition, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Further research could also be conducted to explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps. The first step involves the condensation of cyclopentanone with ethyl acetoacetate to form 2-cyclopentylideneacetoacetic acid ethyl ester. The second step involves the reaction of 2-cyclopentylideneacetoacetic acid ethyl ester with 2,3-dimethoxybenzaldehyde to form 7-(2,3-dimethoxybenzyl)-2-cyclopentylideneacetoacetic acid ethyl ester. The final step involves the reaction of 7-(2,3-dimethoxybenzyl)-2-cyclopentylideneacetoacetic acid ethyl ester with ammonia to form 2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one.
Applications De Recherche Scientifique
2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential as a therapeutic agent in several scientific research studies. This compound has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. In addition, it has been found to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(cyclopentanecarbonyl)-7-[(2,3-dimethoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-28-19-10-5-9-18(20(19)29-2)15-24-13-6-11-23(22(24)27)12-14-25(16-23)21(26)17-7-3-4-8-17/h5,9-10,17H,3-4,6-8,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGIFCITHHVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5970429.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5970434.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5970436.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5970448.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)

![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)

![2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)